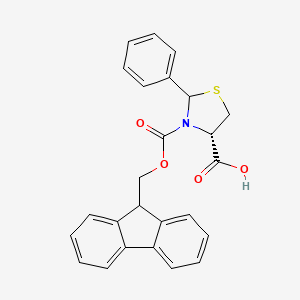

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid

Description

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is a protected amino acid derivative featuring a thiazolidine ring system. The thiazolidine core (a five-membered ring containing sulfur and nitrogen) is substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the nitrogen atom, enabling its use in solid-phase peptide synthesis (SPPS). This compound is particularly valued for its ability to modulate peptide conformation and prevent aggregation during synthesis, a feature shared with other pseudo-proline derivatives .

Properties

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)/t22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVZCIYXWWJGCS-WTQRLHSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazolidine Core

The initial step in the preparation of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid involves the cyclization reaction between L-cysteine and benzaldehyde or substituted benzaldehydes. This reaction proceeds in aqueous ethanol at ambient temperature, yielding the corresponding 2-arylthiazolidine-4-carboxylic acids with defined stereochemistry at C4 (fixed S configuration) and racemic mixture at C2 (2RS) due to the cyclization mechanism.

- L-cysteine + benzaldehyde → (4S,2RS)-2-phenylthiazolidine-4-carboxylic acid

This step is typically performed in ethanol/water mixtures at room temperature, facilitating the condensation and cyclization to form the thiazolidine ring.

Fmoc Protection of the Amino Group

Following the formation of the thiazolidine ring, the amino group at the 4-position is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for subsequent peptide coupling reactions and to prevent side reactions.

- The thiazolidine-4-carboxylic acid is reacted with Fmoc-Cl in the presence of a base such as triethanolamine (TEA) in an organic solvent.

- The reaction is carried out under mild conditions, usually at room temperature.

- The yield of this protection step is reported to be very high, often around 99%.

Coupling Reactions to Form Amides

The Fmoc-protected thiazolidine carboxylic acid can be further functionalized by coupling with various amines to form amide derivatives. This is achieved using carbodiimide-mediated coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) to enhance coupling efficiency and reduce racemization.

- Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid + amine + EDCI/HOBt → corresponding amide

- Solvent: Typically DMF or DCM

- Temperature: Room temperature

- Time: Several hours (e.g., 20 hours reported for similar couplings)

- Base: Often N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine (TEA) is used to maintain basic conditions.

Purification and Characterization

Purification of the intermediates and final compounds is typically performed by recrystallization or chromatographic methods. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and stereochemistry.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis for purity assessment.

Summary Table of Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of L-cysteine with benzaldehyde | Ethanol/water, ambient temperature | High | Produces (4S,2RS)-2-phenylthiazolidine-4-carboxylic acid |

| 2 | Fmoc protection of amino group | Fmoc-Cl, triethanolamine, organic solvent, RT | ~99 | High-yielding, mild conditions |

| 3 | Amide coupling | EDCI/HOBt, amine, DMF or DCM, RT, 20h | Variable | Efficient coupling, minimal racemization |

| 4 | Fmoc deprotection | 20% Piperidine in DMF, RT | Quantitative | Clean removal of Fmoc group |

| 5 | Further derivatization | Acid chlorides, sodium cyanate, etc. | Variable | Enables synthesis of diverse derivatives |

Research Findings and Notes

- The stereochemistry at the C4 position of the thiazolidine ring is fixed (S configuration), while the C2 position exists as a racemic mixture (RS), due to the nature of the cyclization reaction.

- Attempts to reduce amide derivatives to amines using lithium aluminum hydride or diborane often lead to disulfide dimer formation rather than the desired amine, indicating the sensitivity of the thiazolidine ring to strong reducing agents.

- The Fmoc-protected derivatives are compatible with solid-phase peptide synthesis protocols, allowing incorporation into peptides without loss of stereochemical integrity.

- The use of carbodiimide coupling agents with HOBt significantly improves coupling efficiency and reduces side reactions such as racemization or aspartimide formation, which are critical for maintaining the stereochemical purity of the product.

This detailed overview synthesizes the preparation methods of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid from multiple authoritative sources, emphasizing reaction conditions, yields, and practical considerations for laboratory synthesis. The compound's preparation is well-established, involving classical condensation, protection, and coupling chemistry, suitable for applications in peptide synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Piperidine or other secondary amines are commonly used to remove the Fmoc group.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Free amino group.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

Peptide Synthesis:

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid serves as a crucial building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing selective reactions at other functional groups. This property is essential for constructing complex peptides with specific sequences and functionalities.

Chemical Reactions:

The compound can undergo various chemical transformations:

- Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The Fmoc group can be removed under basic conditions (e.g., using piperidine), revealing the free amino group for further reactions.

- Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, expanding its utility in organic synthesis.

Biology

Protein Interaction Studies:

In biological research, Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is employed to investigate enzyme mechanisms and protein interactions. Its ability to form stable peptide bonds facilitates the study of protein structure and function.

Peptide-Based Drug Development:

This compound is explored for its potential in developing peptide-based therapeutics. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Medicine

Therapeutic Applications:

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is investigated as a precursor for bioactive compounds. Its role in synthesizing peptide drugs positions it as a candidate for various therapeutic applications, potentially addressing diseases through targeted peptide therapy.

Industry

Pharmaceutical Manufacturing:

In the pharmaceutical industry, this compound is utilized in producing specialized peptides and proteins for research and therapeutic purposes. Its importance in peptide synthesis underscores its relevance in drug formulation and development processes.

Case Studies and Research Findings

-

Peptide Synthesis Techniques:

Research has demonstrated the effectiveness of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid in synthesizing complex peptides with high yield and purity. Studies have optimized reaction conditions to improve efficiency and reduce by-products. -

Biological Activity Assessment:

Investigations into the biological activity of peptides synthesized using this compound have shown promising results in targeting specific receptors involved in disease pathways. This highlights its potential application in drug design. -

Industrial Applications:

Case studies from pharmaceutical companies illustrate the successful integration of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid into large-scale peptide production processes, emphasizing its commercial viability.

Mechanism of Action

The mechanism of action of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-Based Derivatives

Key Compounds

Notes:

Pyrrolidine and Oxazolidine Derivatives

Key Compounds

Comparison :

- Thiazolidine vs. Pyrrolidine/Oxazolidine : Thiazolidines (sulfur-containing) offer distinct electronic environments compared to nitrogen/oxygen-rich pyrrolidines/oxazolidines. This affects their hydrogen-bonding capacity and conformational flexibility .

- Functional Groups: Fluorine or phenoxy substituents (e.g., in pyrrolidine derivatives) provide unique electronic or steric effects, whereas thiazolidines with phenyl groups prioritize aromatic interactions .

Molecular Weight and Solubility

Biological Activity

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid features a thiazolidine ring, which is significant for its biological activity. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group in peptide synthesis, allowing for selective reactions at other functional sites.

- Molecular Formula : C₁₉H₁₉NO₄S

- Molecular Weight : 357.43 g/mol

Anticancer Properties

Research has demonstrated that derivatives of thiazolidine-4-carboxylic acids exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the anticancer activity of several thiazolidine derivatives, including Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid, against melanoma and prostate cancer cells.

-

In Vitro Studies :

- The compound showed notable cytotoxicity against melanoma cell lines (B16-F1, A375, WM-164) and prostate cancer cell lines (DU 145, PC-3, LNCaP).

- The growth inhibition was measured using GI50 values, indicating effective concentrations for inducing cell death.

- Cell cycle analysis revealed an increase in the sub-G1 phase population, suggesting that the compound promotes apoptosis in cancer cells .

-

Structure-Activity Relationship (SAR) :

- Modifications to the phenyl substituent and the thiazolidine ring were found to influence the potency and selectivity of the compounds against cancer cells.

- For instance, compounds with specific functional groups on the phenyl ring exhibited enhanced activity compared to those without such modifications .

Antimicrobial Activity

In addition to its anticancer properties, Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid has shown promise as an antimicrobial agent.

- Mechanism of Action :

- Case Studies :

Summary of Research Findings

| Activity | Cell Lines / Organisms | Key Findings |

|---|---|---|

| Anticancer | Melanoma (B16-F1, A375) | Significant growth inhibition; apoptosis induction |

| Prostate Cancer (DU 145, PC-3) | Effective at low GI50 values; structure-dependent activity | |

| Antimicrobial | VRE | Synergistic effects with antibiotics; immune activation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves coupling Fmoc-protected thiazolidine derivatives with appropriate acylating agents under controlled conditions. For example, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid derivatives are synthesized using acetyl chloride or other acylating reagents in the presence of pyridine at low temperatures (0°C) to minimize side reactions . Diastereomeric control is achieved by optimizing reaction solvents (e.g., DCM or DMF) and temperatures, followed by chromatographic purification (e.g., silica gel column chromatography) to isolate the desired stereoisomers . Confirmatory techniques like H NMR and mass spectrometry (MS) are essential for verifying stereochemistry and purity .

Q. What are the recommended handling and storage protocols for this compound to maintain stability?

- Methodological Answer : Store the compound refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, heat, and direct light, as these can degrade the Fmoc group. Use gloves and eye protection during handling to prevent skin/eye contact, and work in a fume hood to avoid inhalation of dust . Electrostatic discharge should be mitigated by grounding equipment during transfer .

Q. Which spectroscopic techniques are most reliable for structural characterization and purity assessment?

- Methodological Answer : H NMR is critical for confirming the thiazolidine ring conformation and phenyl group orientation. For example, characteristic proton resonances for the thiazolidine ring (δ 3.5–5.0 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) should align with theoretical splitting patterns . High-resolution mass spectrometry (HRMS) or MALDI-TOF MS confirms molecular weight within ±0.1 Da accuracy. Purity is assessed via reverse-phase HPLC using C18 columns and UV detection at 254 nm, with ≥95% peak area threshold .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported synthetic yields of analogous thiazolidine derivatives?

- Methodological Answer : Yield discrepancies (e.g., 18.1% vs. 46.1% for similar compounds ) often arise from variations in reaction stoichiometry, solvent purity, or workup procedures. Systematic optimization involves:

- Screening bases (e.g., DIEA vs. pyridine) to enhance acylation efficiency.

- Testing temperatures (e.g., 0°C vs. room temperature) to suppress racemization.

- Employing additives like HOBt to reduce side reactions.

Reproducibility requires rigorous documentation of reaction parameters and validation via independent replication .

Q. What strategies mitigate aggregation in peptide synthesis when incorporating this compound as a pseudoproline?

- Methodological Answer : The thiazolidine ring induces conformational constraints, reducing β-sheet formation and aggregation. To optimize this:

- Use Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid at positions prone to aggregation (e.g., sequences with multiple hydrophobic residues).

- Employ orthogonal solvents like DCM:DMF (1:1) to enhance solubility during solid-phase synthesis.

- Monitor coupling efficiency via Kaiser tests and extend reaction times if needed .

Q. How can researchers experimentally evaluate the compound’s stability under diverse experimental conditions when literature data is limited?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (24h, 48h, 72h) for HPLC analysis.

- Oxidative Stability : Expose to (0.3%) and monitor degradation via LC-MS.

Document results against control samples stored under recommended conditions .

Q. What computational methods validate the stereochemical outcomes of its synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for diastereomers, which can be compared to experimental H NMR coupling constants (e.g., ) . Molecular dynamics (MD) simulations model solvation effects on reaction pathways, guiding solvent selection. Cross-validation with circular dichroism (CD) spectroscopy is recommended for chiral centers .

Data Contradiction and Validation

Q. How should researchers validate synthetic protocols in light of retracted studies on analogous compounds?

- Replicating key steps (e.g., acylation, cyclization) in independent labs.

- Cross-checking spectral data with trusted databases (e.g., PubChem, Reaxys).

- Publishing negative results to highlight irreproducible methods.

Peer-reviewed protocols from journals like The Journal of Organic Chemistry are prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.